

An In-depth Technical Guide to 2-Amino-4,5-dimethylthiophene-3-carboxamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-4,5-dimethylthiophene-3-carboxamide

Cat. No.: B112713

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-Amino-4,5-dimethylthiophene-3-carboxamide**, a key heterocyclic building block in medicinal chemistry. The document details its physicochemical properties, synthesis, spectroscopic characteristics, chemical reactivity, and the biological significance of its derivatives. This guide is intended to serve as a foundational resource for researchers engaged in the design and synthesis of novel therapeutic agents.

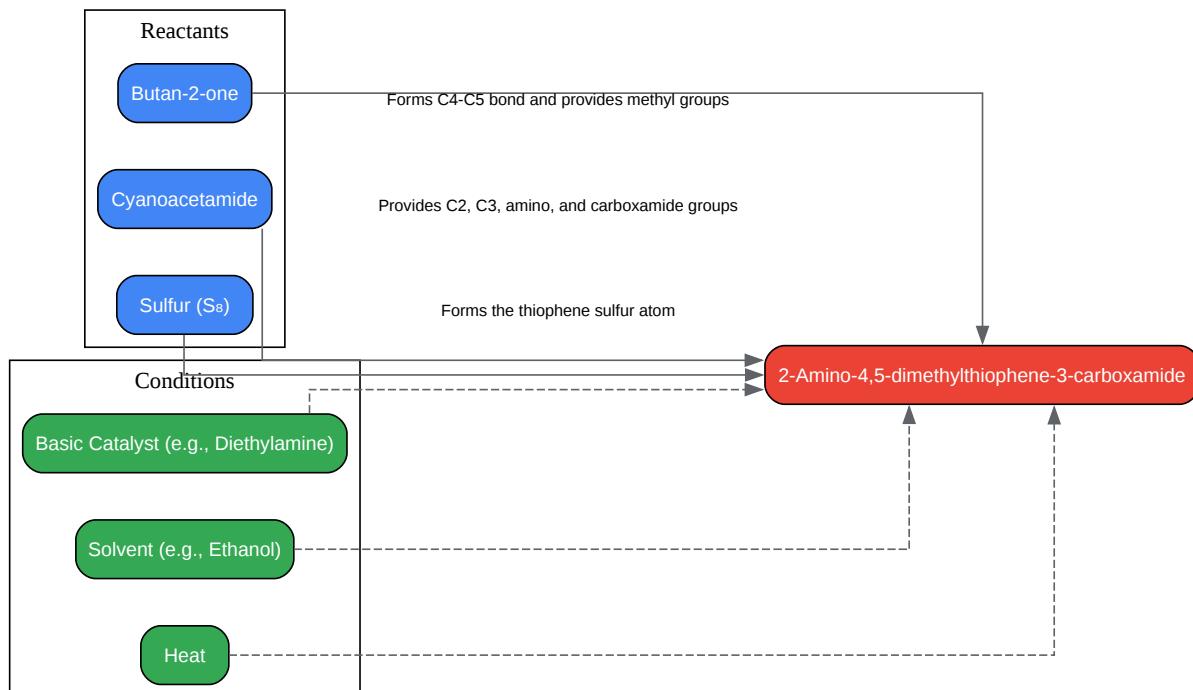
Core Properties

2-Amino-4,5-dimethylthiophene-3-carboxamide is a solid organic compound featuring a 2-aminothiophene scaffold, which is a recognized privileged structure in the development of biologically active molecules.^[1] Its utility stems from the presence of versatile functional groups—an amino group and a carboxamide—that allow for a wide range of chemical modifications.

[1]

Physicochemical Data

The fundamental properties of **2-Amino-4,5-dimethylthiophene-3-carboxamide** are summarized in the table below for quick reference.


Property	Value	Reference
CAS Number	51486-04-5	[2]
Molecular Formula	C ₇ H ₁₀ N ₂ OS	[2]
Molecular Weight	170.23 g/mol	[2]
Appearance	Solid	[2]
Purity	Typically ≥96% for research applications	[2]
InChI Key	ZKXSEMXZKAQARN-UHFFFAOYSA-N	[2]

Synthesis and Experimental Protocols

The primary route for synthesizing 2-aminothiophenes, including the title compound, is the Gewald reaction. This multicomponent reaction offers an efficient one-pot synthesis of the thiophene ring system.

The Gewald Reaction

The Gewald reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile (such as cyanoacetamide) and elemental sulfur in the presence of a basic catalyst. For the synthesis of **2-Amino-4,5-dimethylthiophene-3-carboxamide**, butan-2-one (ethyl methyl ketone) would serve as the carbonyl component.

[Click to download full resolution via product page](#)

Caption: Generalized workflow of the Gewald reaction for synthesizing **2-Amino-4,5-dimethylthiophene-3-carboxamide**.

Experimental Protocol (Adapted from a similar synthesis)

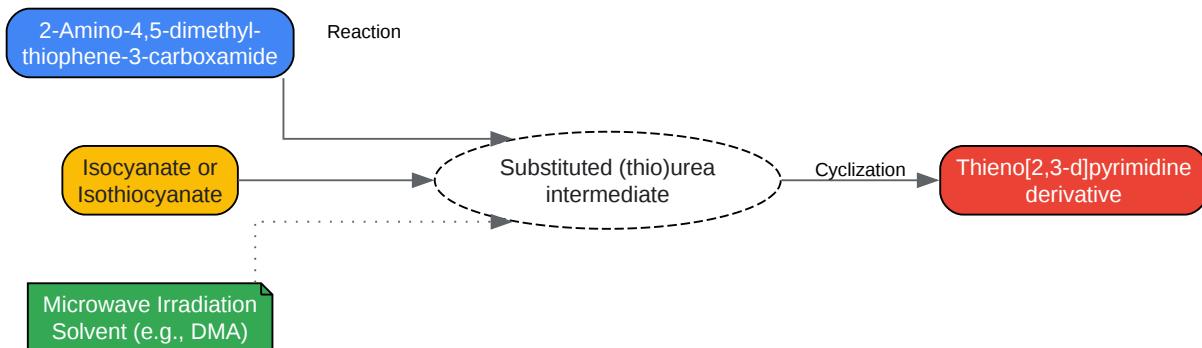
While a specific protocol for **2-Amino-4,5-dimethylthiophene-3-carboxamide** is not detailed in the provided search results, the following procedure for a structurally related compound, 2-Amino-N-(2-methoxyphenyl)-4,5-dimethylthiophene-3-carboxamide, can be adapted.[3]

- Initial Condensation: A mixture of butan-2-one (0.01 mol) and cyanoacetamide (0.01 mol) is refluxed for 1 hour in the presence of a basic catalyst like diethylamine (4.0 mL).
- Thiophene Ring Formation: After the initial condensation, elemental sulfur powder (0.04 mol) and a suitable solvent such as ethanol (40 mL) are added to the mixture.
- Heating: The resulting solution is heated for approximately 2 hours at a moderate temperature (e.g., 50°C or 323 K).^[3]
- Isolation and Purification: Upon completion of the reaction (monitored by Thin Layer Chromatography), the product can be isolated. Crystals may be grown by slow evaporation from a suitable solvent like isopropyl alcohol.^[3]

Spectroscopic Profile

Detailed spectroscopic data for the title compound is not readily available. However, based on its structure and data from analogous compounds, the following characteristics can be anticipated:

- ¹H NMR: Expected signals would include singlets for the two methyl groups attached to the thiophene ring, a broad singlet for the amino (NH₂) protons, and distinct signals for the amide (CONH₂) protons.
- IR Spectroscopy: Key vibrational bands would be observed for N-H stretching of the amino and amide groups (typically in the 3200-3400 cm⁻¹ region), C=O stretching of the amide (around 1640-1680 cm⁻¹), and C-S stretching of the thiophene ring.^[4]


Reactivity and Applications in Synthesis

The chemical utility of **2-Amino-4,5-dimethylthiophene-3-carboxamide** lies in the reactivity of its amino and carboxamide functionalities, making it a valuable precursor for more complex heterocyclic systems.

Synthesis of Thieno[2,3-d]pyrimidines

A primary application of this compound is in the synthesis of thieno[2,3-d]pyrimidines, a class of fused heterocycles with a broad spectrum of biological activities, including analgesic, antibacterial, antiviral, and anti-inflammatory properties. The synthesis typically involves the

cyclocondensation of the 2-aminothiophene with various electrophiles. For instance, reaction with isocyanates or isothiocyanates under microwave irradiation can efficiently yield thieno[2,3-d]pyrimidine derivatives.

[Click to download full resolution via product page](#)

Caption: Reaction pathway for the synthesis of thieno[2,3-d]pyrimidines.

Biological Significance

While the biological profile of **2-Amino-4,5-dimethylthiophene-3-carboxamide** itself is not extensively documented, the 2-aminothiophene scaffold is of significant interest in medicinal chemistry. Derivatives of this core structure have been reported to exhibit a wide array of biological activities:

- **Allosteric Enhancers:** Certain 2-amino-3-carboxyester thiophenes have been identified as allosteric enhancers for A1 adenosine receptors.^[3]
- **Antimicrobial and Antifungal Activity:** Thiophene-3-carboxamide derivatives have shown potential as antibacterial and antifungal agents.^[5]
- **Antioxidant Properties:** Recent studies on thiophene-2-carboxamide derivatives have highlighted their antioxidant activity.^[6]
- **Anticancer Potential:** Thieno[2,3-d]pyrimidines, synthesized from the title compound, have been investigated for their antiproliferative activity against cancer cell lines.^[7]

The diverse biological activities associated with this structural class underscore the importance of **2-Amino-4,5-dimethylthiophene-3-carboxamide** as a foundational element for drug discovery campaigns.[\[1\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Amino-5-methylthiophene-3-carboxamide|51486-03-4 [benchchem.com]
- 2. 2-Amino-4,5-dimethylthiophene-3-carboxamide | CymitQuimica [cymitquimica.com]
- 3. 2-Amino-N-(2-methoxyphenyl)-4,5-dimethylthiophene-3-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Amino-4-(2,4-dimethylphenyl)thiophene-3-carboxamide (869950-39-0) for sale [vulcanchem.com]
- 5. Two biologically active thiophene-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Amino-4,5-dimethylthiophene-3-carboxamide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b112713#2-amino-4-5-dimethylthiophene-3-carboxamide-cas-number-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com